

characterization data of 4-Bromo-6-(trifluoromethyl)-1H-indazole

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Compound of Interest

Compound Name: 4-Bromo-6-(trifluoromethyl)-1H-indazole

Cat. No.: B152576

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An In-depth Technical Guide to **4-Bromo-6-(trifluoromethyl)-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of **4-Bromo-6-(trifluoromethyl)-1H-indazole**. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are common in kinase inhibitors and other therapeutic agents.

Core Molecular Properties

4-Bromo-6-(trifluoromethyl)-1H-indazole is a halogenated heterocyclic compound. The presence of a bromine atom and a trifluoromethyl group on the indazole scaffold provides opportunities for diverse chemical modifications and structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of **4-Bromo-6-(trifluoromethyl)-1H-indazole**

Property	Value	Source
CAS Number	1000342-95-9	[1]
Molecular Formula	C ₈ H ₄ BrF ₃ N ₂	[1]
Molecular Weight	265.03 g/mol	[1]
Appearance	Solid (predicted)	N/A
Storage	Room temperature, sealed in dry, dark place	[1]

Spectroscopic Characterization Data

While experimental spectra for **4-Bromo-6-(trifluoromethyl)-1H-indazole** are not widely published, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. This information can serve as a guide for the analysis of synthesized samples.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~13.5	br s	N-H
~8.2	s	H-3
~7.9	s	H-5
~7.7	s	H-7

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~141	C-7a
~135	C-3
~128 (q, $J \approx 32$ Hz)	C-6
~124 (q, $J \approx 272$ Hz)	-CF ₃
~122	C-5
~118	C-7
~115	C-3a
~110	C-4

Note: Carbons attached to or near the trifluoromethyl group will exhibit splitting (quartet, q) due to C-F coupling.

Table 4: Predicted Mass Spectrometry Data

Technique	Predicted [M] ⁺ or [M+H] ⁺ (m/z)	Key Fragmentation Patterns
ESI-MS	264/266	The molecular ion peak should exhibit a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br).

Table 5: Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300-3100	N-H stretching
~1620-1450	C=C and C=N stretching (aromatic)
~1350-1100	C-F stretching (strong)
~800-600	C-Br stretching

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis and analysis of **4-Bromo-6-(trifluoromethyl)-1H-indazole**, based on established chemical literature for analogous compounds.

Synthesis of 4-Bromo-6-(trifluoromethyl)-1H-indazole

A plausible synthetic route starts from a commercially available substituted aniline. The following is a generalized multi-step protocol.

Step 1: Diazotization and Cyclization to form 6-(Trifluoromethyl)-1H-indazole

- Dissolve 2-amino-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
- Stir the reaction mixture at this temperature for 1-2 hours to form the diazonium salt.
- Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours to facilitate cyclization.
- Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- Upon completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
- Filter the solid, wash with water, and dry to obtain crude 6-(trifluoromethyl)-1H-indazole.

Step 2: Bromination to yield **4-Bromo-6-(trifluoromethyl)-1H-indazole**

- Dissolve the 6-(trifluoromethyl)-1H-indazole obtained from Step 1 in a suitable solvent, such as acetic acid or a chlorinated solvent.
- Slowly add a solution of bromine (Br_2) in the same solvent dropwise at room temperature.
- Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
- Upon completion, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain **4-Bromo-6-(trifluoromethyl)-1H-indazole**.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube.
- ^1H NMR Acquisition: Acquire a standard one-dimensional ^1H NMR spectrum on a 400 MHz or higher spectrometer.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

- ^{19}F NMR Acquisition: Acquire a proton-decoupled ^{19}F NMR spectrum to confirm the trifluoromethyl group.

Mass Spectrometry (MS)

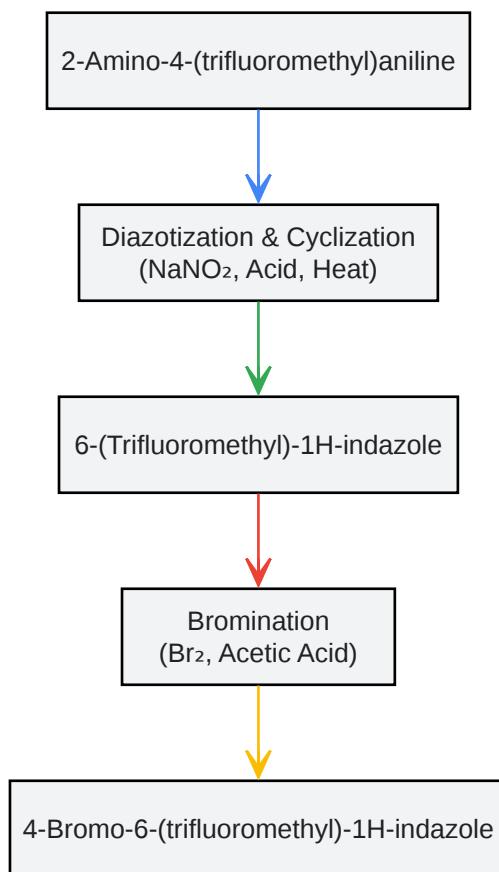
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer to obtain a high-resolution mass spectrum (HRMS) for accurate mass determination and confirmation of the elemental composition.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
- Analysis: Acquire the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Visualizations

Proposed Synthetic Workflow

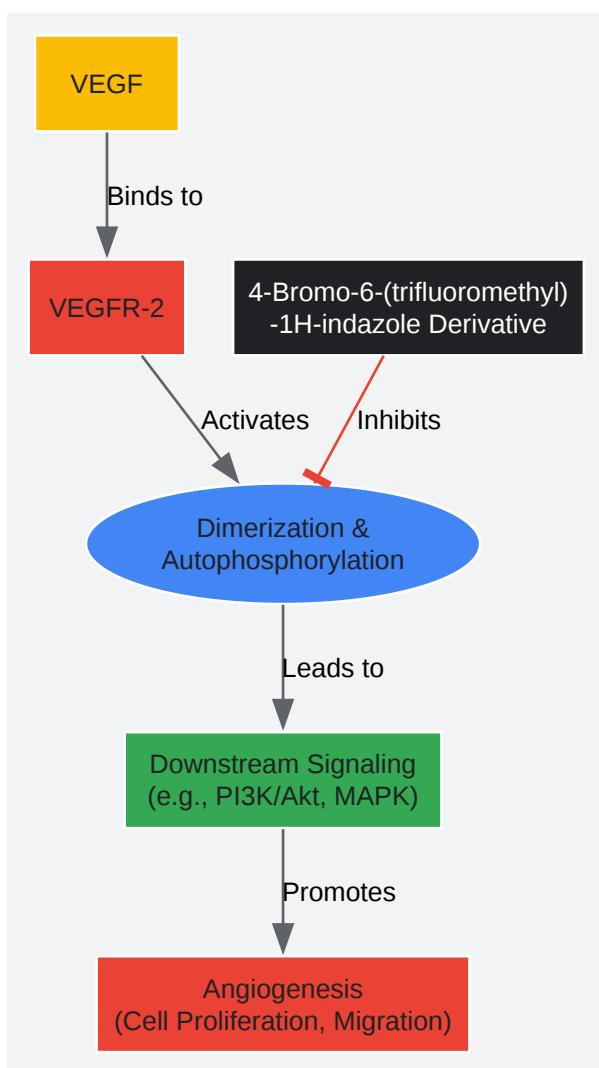


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Caption: Proposed synthetic pathway for **4-Bromo-6-(trifluoromethyl)-1H-indazole**.

Biological Relevance: Inhibition of Kinase Signaling

Indazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, particularly for the development of protein kinase inhibitors.^[2] The trifluoromethyl and bromo substituents on the **4-Bromo-6-(trifluoromethyl)-1H-indazole** core make it an attractive starting point for the synthesis of potent and selective inhibitors targeting various kinases implicated in cancer and other diseases. One such critical signaling pathway involved in tumor angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).^[2]



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Caption: Potential inhibition of the VEGFR-2 signaling pathway by a derivative.

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References

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